(S)-1-Aminobut-3-en-2-ol
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Overview
Description
(S)-1-Aminobut-3-en-2-ol is an organic compound with the molecular formula C4H9NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-Aminobut-3-en-2-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, often utilizing high-pressure reactors and continuous flow systems to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Aminobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-Aminobut-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (S)-1-Aminobut-3-en-2-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific context and target involved.
Comparison with Similar Compounds
Similar Compounds
®-1-Aminobut-3-en-2-ol: The enantiomer of (S)-1-Aminobut-3-en-2-ol, with similar chemical properties but different biological activity.
1-Aminobutan-2-ol: A related compound with a saturated carbon chain, lacking the double bond present in this compound.
2-Aminobutan-1-ol: Another structural isomer with the amino and hydroxyl groups located on different carbon atoms.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H9NO |
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Molecular Weight |
87.12 g/mol |
IUPAC Name |
(2S)-1-aminobut-3-en-2-ol |
InChI |
InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2/t4-/m0/s1 |
InChI Key |
VEPSIZZAILVTSD-BYPYZUCNSA-N |
Isomeric SMILES |
C=C[C@@H](CN)O |
Canonical SMILES |
C=CC(CN)O |
Origin of Product |
United States |
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